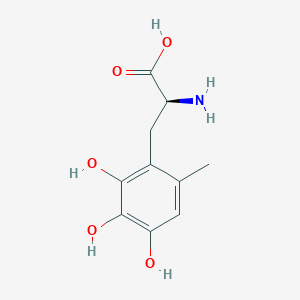

2,3-Dihydroxy-6-methyl-L-tyrosine

Description

Properties

CAS No. |

61201-48-7 |

|---|---|

Molecular Formula |

C10H13NO5 |

Molecular Weight |

227.21 g/mol |

IUPAC Name |

(2S)-2-amino-3-(2,3,4-trihydroxy-6-methylphenyl)propanoic acid |

InChI |

InChI=1S/C10H13NO5/c1-4-2-7(12)9(14)8(13)5(4)3-6(11)10(15)16/h2,6,12-14H,3,11H2,1H3,(H,15,16)/t6-/m0/s1 |

InChI Key |

XOFBKGAIMVONAD-LURJTMIESA-N |

Isomeric SMILES |

CC1=CC(=C(C(=C1C[C@@H](C(=O)O)N)O)O)O |

Canonical SMILES |

CC1=CC(=C(C(=C1CC(C(=O)O)N)O)O)O |

Origin of Product |

United States |

Preparation Methods

Enzymatic Synthesis Approaches

Tyrosine Phenol Lyase-Mediated Condensation

The enzymatic synthesis of L-tyrosine and L-dopa using tyrosine phenol lyase (TPL) from Erwinia herbicola offers a template for producing hydroxylated tyrosine derivatives. In this system, TPL catalyzes the reversible condensation of pyruvate, ammonia, and phenolic substrates. For 2,3-dihydroxy-6-methyl-L-tyrosine, substituting pyrocatechol (1,2-dihydroxybenzene) with 3-methylpyrocatechol (2,3-dihydroxy-6-methylbenzene) could theoretically yield the desired product.

Key Reaction Parameters

- Substrate Feeding : Incremental addition of 3-methylpyrocatechol and sodium pyruvate prevents substrate inhibition and maximizes conversion.

- Stabilization Agents : Sodium sulfite (0.2% w/v) and ethylenediaminetetraacetic acid (EDTA, 0.1% w/v) are critical to suppress oxidative degradation of sensitive intermediates.

- pH and Temperature : Optimal activity occurs at pH 8.0 and 37°C, with ammonium acetate as the ammonia source.

Hypothetical Pathway

- Reaction Mixture :

- 3-Methylpyrocatechol (0.8–1.2 g)

- Sodium pyruvate (2.0 g)

- Ammonium acetate (5.0 g)

- E. herbicola cells (harvested from 100 mL culture)

- Incubation : 10 hours at 37°C with intermittent substrate feeding.

- Product Isolation : Precipitation of 2,3-dihydroxy-6-methyl-L-tyrosine due to low solubility, followed by centrifugation and recrystallization.

Challenges :

- Limited commercial availability of 3-methylpyrocatechol.

- Enzyme specificity may favor unsubstituted or differently substituted phenols, necessitating TPL engineering.

Chemical Synthesis Strategies

Multi-Step Functionalization of L-Tyrosine

Patent CN112920086A outlines a modular approach for synthesizing O-alkylated tyrosine derivatives, adaptable for introducing methyl and hydroxyl groups.

Esterification and Amidation

- Esterification :

- Amidation :

Etherification and Hydrolysis

- Etherification :

- Hydrolysis :

Adaptation for 2,3-Dihydroxy-6-methyl-L-tyrosine :

- Selective Protection : Use benzyl ethers to shield hydroxyl groups during methylation.

- Oxidative Demethylation : Introduce hydroxyl groups via ozonolysis or enzymatic oxidation post-methylation.

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroxy-6-methyl-L-tyrosine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in biochemical pathways.

Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, altering the compound’s properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenation reactions typically use reagents like chlorine or bromine under acidic conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dehydroxylated products.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2,3-Dihydroxy-6-methyl-L-tyrosine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydroxy-6-methyl-L-tyrosine involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for tyrosine hydroxylase, leading to the production of catecholamines, which are crucial neurotransmitters . The compound also influences various signaling pathways, including those involved in oxidative stress and inflammation .

Comparison with Similar Compounds

3-Methyl-L-tyrosine

- Molecular Formula: C₁₀H₁₃NO₃

- Substituents : 3-methyl and 4-hydroxyl groups on the phenyl ring.

- Molecular Weight : 195.21 g/mol (calculated from ).

- Key Differences: Lacks the 2,3-dihydroxy motif, reducing hydrogen-bonding capacity and polarity.

- Functional Implications: The single hydroxyl group at the 4-position aligns with canonical tyrosine derivatives, suggesting metabolic pathways similar to L-tyrosine. However, the 3-methyl group may introduce steric hindrance in enzyme-binding sites compared to the 6-methyl substitution in the target compound .

2,3,5,6-Tetrafluoro-L-tyrosine

- Molecular Formula: C₉H₇F₄NO₃

- Substituents : Tetrafluoro (2,3,5,6-positions) and 4-hydroxyl groups.

- Molecular Weight : 253.15 g/mol (calculated from ).

- The absence of methyl or additional hydroxyl groups reduces hydrophilicity compared to 2,3-Dihydroxy-6-methyl-L-tyrosine.

- Functional Implications : Fluorinated tyrosine analogs are often used in PET imaging due to their stability and ability to mimic natural substrates. However, their biological activity may diverge significantly from methylated or hydroxylated derivatives .

L-Tyrosine

- Molecular Formula: C₉H₁₁NO₃

- Substituents : Single hydroxyl group at the 4-position.

- Molecular Weight : 181.19 g/mol (from ).

- Key Differences :

- The absence of methyl or additional hydroxyl groups simplifies its structure, making it more water-soluble than the target compound.

- Widely studied in metabolic pathways (e.g., dopamine synthesis), whereas modified derivatives like 2,3-Dihydroxy-6-methyl-L-tyrosine may have niche or unexplored roles .

Data Table: Structural and Functional Comparison

Research Findings and Gaps

- Polarity and Solubility : The 2,3-dihydroxy groups in the target compound likely increase water solubility compared to 3-Methyl-L-tyrosine but reduce it relative to L-tyrosine due to the hydrophobic methyl group .

- Toxicology: Neither 2,3-Dihydroxy-6-methyl-L-tyrosine nor 3-Methyl-L-tyrosine have comprehensive toxicological profiles, limiting their therapeutic or industrial applications .

- Synthetic Challenges : Fluorinated derivatives require rigorous characterization (per guidelines), whereas methylated/hydroxylated analogs may face purification hurdles due to increased reactivity .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2,3-Dihydroxy-6-methyl-L-tyrosine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves enzymatic pathways using tyrosine phenol-lyase to introduce hydroxyl and methyl groups to the L-tyrosine backbone . Chemical synthesis may employ Friedel-Crafts alkylation or regioselective methylation, with yields optimized by controlling pH (6.5–7.5), temperature (25–37°C), and substrate ratios . Purity is validated via HPLC (C18 column, UV detection at 280 nm) and mass spectrometry (ESI-MS) .

Q. How can researchers differentiate 2,3-Dihydroxy-6-methyl-L-tyrosine from structurally similar analogs (e.g., 2,6-Dimethyl-L-tyrosine) using spectroscopic techniques?

- Methodological Answer : NMR spectroscopy is critical:

- ¹H NMR : Distinct aromatic proton splitting patterns (e.g., para-substituted methyl groups at δ 2.1–2.3 ppm vs. ortho-substituted hydroxyls at δ 6.7–7.0 ppm) .

- ¹³C NMR : Methyl carbon signals at ~20 ppm and hydroxylated carbons at 150–160 ppm .

- IR spectroscopy confirms hydroxyl stretches (3200–3400 cm⁻¹) and carboxylate bands (1650–1700 cm⁻¹) .

Q. What are the solubility properties of 2,3-Dihydroxy-6-methyl-L-tyrosine in aqueous and organic solvents, and how do pH and ionic strength affect these?

- Methodological Answer : Solubility is pH-dependent due to ionizable groups (pKa1 ≈ 2.2, pKa2 ≈ 9.1). In water, solubility peaks at pH 6–7 (~15 mg/mL) but decreases in high ionic strength buffers (e.g., >0.5 M NaCl) due to salting-out effects . In organic solvents, limited solubility in ethanol (<5 mg/mL) but improved in DMSO (>50 mg/mL) .

Advanced Research Questions

Q. How does 2,3-Dihydroxy-6-methyl-L-tyrosine interact with tyrosinase enzymes, and what experimental designs can quantify its inhibitory or catalytic effects?

- Methodological Answer : Use enzyme kinetics (Michaelis-Menten assays) with L-DOPA as a substrate. Monitor absorbance at 475 nm for dopachrome formation. Competitive inhibition constants (Ki) are calculated via Lineweaver-Burk plots. For in situ analysis, employ ¹⁴C-labeled analogs to track metabolic incorporation .

Q. What contradictions exist in reported stability data for 2,3-Dihydroxy-6-methyl-L-tyrosine under oxidative conditions, and how can these be resolved experimentally?

- Methodological Answer : Discrepancies arise from varying O₂ levels and metal ion contamination (e.g., Fe³⁺ accelerates degradation). Stabilize solutions with 1–5 mM EDTA and conduct accelerated stability studies (40–60°C, 75% RH) with LC-MS to identify degradation products (e.g., quinone derivatives) .

Q. What role does 2,3-Dihydroxy-6-methyl-L-tyrosine play in microbial secondary metabolism, and how can genetic knockout models validate biosynthetic pathways?

- Methodological Answer : Use CRISPR-Cas9 to delete putative biosynthetic genes (e.g., tyrB or hpd) in model organisms like E. coli. Metabolomic profiling via UPLC-QTOF-MS compares wild-type and mutant strains to confirm pathway dependencies .

Q. How can computational modeling predict the chelation behavior of 2,3-Dihydroxy-6-methyl-L-tyrosine with transition metals, and what experimental validations are required?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model metal-ligand binding energies. Validate with UV-Vis titration (e.g., shifts in λmax for Cu²⁺ complexes) and isothermal titration calorimetry (ITC) to measure binding stoichiometry and enthalpy .

Methodological Notes

- Data Interpretation : Cross-reference solubility and stability data with NIST Chemistry WebBook standards to resolve contradictions .

- Experimental Design : Include negative controls (e.g., unmodified L-tyrosine) in enzyme assays to isolate substrate-specific effects .

- Ethical Compliance : Adhere to institutional guidelines for handling ¹⁴C-labeled compounds and genetically modified organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.